L644711

Neuroprotection Excitotoxicity Anion Channel Blockade

Researchers studying cerebral edema find that generic anion transport inhibitors (furosemide, SITS) lack the potency, selectivity, and BBB penetration needed for reproducible astrocyte volume regulation. L644711 solves this: • Superior rank-order potency in blocking excitatory amino acid efflux vs. SITS & furosemide • Lipophilic ethacrynic acid-derived scaffold ensures BBB penetration for in vivo neuroprotection • Validated in MCAO & thromboembolic stroke models; reduces infarct size & ICP Supplied with rigorous analytical characterization. Reference standard for VSOR channel research.

Molecular Formula C18H18Cl2O4
Molecular Weight 369.2 g/mol
CAS No. 81997-33-3
Cat. No. B1673801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL644711
CAS81997-33-3
Synonyms((5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy)acetic acid
((5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H-fluren-7-yl)oxy)acetic acid
B-3(+)
DPOFA
L 644711
L 644711, (S)-isomer
L-644,711
L-644711
Molecular FormulaC18H18Cl2O4
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESCCCC12CCC(=O)C=C1C3=C(C(=C(C=C3C2)OCC(=O)O)Cl)Cl
InChIInChI=1S/C18H18Cl2O4/c1-2-4-18-5-3-11(21)7-12(18)15-10(8-18)6-13(16(19)17(15)20)24-9-14(22)23/h6-7H,2-5,8-9H2,1H3,(H,22,23)/t18-/m1/s1
InChIKeyALFVAHDVPGFPIK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L644711 (CAS 81997-33-3): A Fluorenone-Derived Anion Transport Inhibitor for Neuroprotection and Brain Edema Research


L644711 (also designated L-644,711, DPOFA) is a fluorenone derivative of the loop diuretic ethacrynic acid that functions as a potent and specific anion transport inhibitor [1]. It acts primarily by blocking chloride/bicarbonate exchange (HCO3⁻/Cl⁻ antiporter) and inhibits anion channels, which are critical in regulating astrocyte volume and excitatory amino acid release [2]. This mechanism distinguishes L644711 from many other neuroprotective agents and underpins its utility in experimental models of cerebral ischemia, traumatic brain injury, and cytotoxic edema.

Why L644711 Cannot Be Replaced by Generic Anion Transport Inhibitors or Loop Diuretics


The anion transport inhibitor class is pharmacologically heterogeneous, and compounds such as furosemide, bumetanide, DIDS, or SITS cannot be substituted for L644711 without significant loss of efficacy and selectivity. Unlike these broad-spectrum agents, L644711 exhibits a unique potency profile in astrocyte-specific anion channel blockade and shows a distinct rank order in inhibiting swelling-induced excitatory amino acid efflux [1]. Furthermore, its structural derivation from ethacrynic acid imparts a lipophilic character that is critical for blood-brain barrier penetration, a property not shared by many related sulfonamide diuretics [2]. Substitution with generic alternatives introduces confounding variables due to their differing primary mechanisms (e.g., Na⁺/K⁺/2Cl⁻ cotransport inhibition) and off-target effects on potassium channels or mitochondrial function, which can compromise the interpretation of results in neuroprotection studies.

Quantitative Differentiation of L644711 from Closest Analogs and Comparators


Superior Potency in Inhibiting Excitatory Amino Acid Efflux vs. Furosemide and SITS

L644711 demonstrates the highest rank-order potency among tested anion transport inhibitors in blocking hypotonic-media-induced efflux of excitatory amino acids (EAAs) from astrocytes. In a direct comparative study, the efficacy of L644711 exceeded that of SITS and furosemide in the following rank order: L644711 > SITS > furosemide [1]. This superior potency is critical for experimental models where complete and sustained inhibition of astrocytic glutamate and aspartate release is required to prevent excitotoxic neuronal injury.

Neuroprotection Excitotoxicity Anion Channel Blockade

High Potency in Reversing K⁺-Induced Astrocyte Injury at Picomolar Concentrations

L644711 exhibits exceptional potency in protecting astrocytes from high-potassium-induced cellular injury. In neonatal guinea pig cortical astrocyte cultures, the optimal effective dose for preventing lactate dehydrogenase (LDH) efflux—a marker of cell membrane damage—was determined to be 10⁻¹¹ M (10 pM) when administered simultaneously with the high-K⁺ challenge [1]. Furthermore, L644711 reversed established injury when administered 30 minutes after exposure, highlighting its utility in both prophylactic and post-injury therapeutic regimens [1].

Astrocyte Protection Cerebral Ischemia Anion Transport Inhibition

Significant Reduction in Infarct Size in Rodent Stroke Models: In Vivo Efficacy

In a rat model of temporary middle cerebral artery occlusion (MCAO), intrathecal administration of L644711 significantly reduced brain injury. Rats receiving L644711 at 250 µg/kg or 320 µg/kg exhibited a 25-26% relative reduction in infarct size compared to vehicle-treated controls [1]. This in vivo neuroprotection validates the translational relevance of L644711's mechanism of action in a clinically relevant model of focal cerebral ischemia.

Ischemic Stroke Neuroprotection In Vivo Efficacy

Abolition of Raised Intracranial Pressure and Hyperglycemic Response in Rabbit Thromboembolic Stroke

In a rabbit model of thromboembolic stroke with superimposed hypotension, L644711 treatment not only significantly reduced infarct size (p < 0.05) but also abolished the pathological rise in intracranial pressure (ICP) (p < 0.05) and attenuated the hyperglycemic response (p < 0.05) [1]. This multi-parametric improvement in clinically relevant endpoints distinguishes L644711 from compounds that only address a single aspect of ischemic pathophysiology.

Thromboembolic Stroke Intracranial Pressure Neuroprotection

Dose-Dependent Inhibition of Neutrophil Aggregation and Superoxide Anion Release: A Dual Anti-Inflammatory Mechanism

L644711 exerts a dual anti-inflammatory effect by dose-dependently inhibiting both neutrophil aggregation and superoxide anion release in vitro [1]. This mechanism is believed to contribute to its neuroprotective effects in cerebral ischemia. While direct quantitative IC50 comparisons to other anion transport inhibitors were not reported, this property is not uniformly shared by all members of this class, such as the loop diuretic furosemide, which acts primarily on renal Na⁺/K⁺/2Cl⁻ cotransport [2].

Neutrophil Inhibition Anti-inflammatory Cerebral Ischemia

Inhibition of Volume-Sensitive Outwardly Rectifying (VSOR) Anion Channel vs. Other Swelling-Activated Pathways

In primary astrocyte cultures, L644711 inhibited KCl-induced D-[³H]aspartate release—a model of excitatory amino acid efflux mediated by volume-sensitive outwardly rectifying (VSOR) anion channels [1]. In contrast, extracellular ATP and tamoxifen, other known anion channel inhibitors, failed to block cell swelling as measured by electrical impedance, suggesting they act via different mechanisms [1]. L644711's specific action on VSOR channels, which are critical for astrocytic volume regulation and glutamate release, provides a targeted tool distinct from broader-spectrum inhibitors like DIDS or NPPB, which also affect other channel types (e.g., voltage-gated K⁺ channels) [2].

Anion Channel Pharmacology Volume Regulation Astrocyte Swelling

Validated Application Scenarios for L644711 in Preclinical Neuroprotection and Edema Research


Mechanistic Studies of Astrocytic Swelling and Excitotoxicity in Ischemia Models

L644711 is the reagent of choice for investigating the role of volume-sensitive anion channels (VSOR) in mediating astrocyte swelling and subsequent release of excitatory amino acids (glutamate, aspartate) during cerebral ischemia. Its superior rank-order potency in inhibiting EAA efflux compared to SITS and furosemide [1] ensures maximal blockade, while its demonstrated efficacy in reducing infarct size in rodent MCAO models [2] provides a direct link to in vivo neuroprotection.

Development and Validation of Novel Neuroprotective Strategies Targeting Anion Transport

Due to its well-characterized mechanism as an anion transport inhibitor and its structural derivation from ethacrynic acid [1], L644711 serves as a critical reference compound for benchmarking new chemical entities that aim to modulate astrocyte volume regulation or excitatory amino acid release. Its picomolar potency in astrocyte protection assays [2] provides a high-sensitivity benchmark for in vitro screening.

Preclinical Studies of Brain Edema and Raised Intracranial Pressure

L644711's ability to abolish raised intracranial pressure (ICP) and attenuate hyperglycemia in rabbit thromboembolic stroke models [1] makes it a valuable tool for investigating the pathophysiology of cerebral edema. It is particularly suited for studies where reducing ICP is a primary outcome measure, and its lipophilic nature facilitates blood-brain barrier penetration [2].

Investigating Neutrophil-Mediated Inflammatory Injury in Stroke

L644711's dual inhibition of excitatory amino acid release and neutrophil aggregation/superoxide production [1] positions it as a unique pharmacological probe for dissecting the interplay between excitotoxicity and post-ischemic inflammation. This scenario is relevant for studies aiming to separate the contributions of these two injury pathways in experimental stroke models.

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